3,4,4-Trimethyl-2-cyclopenten-1-one
Description
Structure
3D Structure
Properties
CAS No. |
30434-65-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3,4,4-trimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-6-4-7(9)5-8(6,2)3/h4H,5H2,1-3H3 |
InChI Key |
BDINBSUUIUWFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC1(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3,4,4 Trimethyl 2 Cyclopenten 1 One
Electrophilic and Nucleophilic Reaction Pathways of the Enone Moiety
The reactivity of the enone moiety in 3,4,4-trimethyl-2-cyclopenten-1-one is characterized by two primary reaction pathways: electrophilic additions to the carbon-carbon double bond and nucleophilic additions to the carbonyl group or the β-carbon.
Characterization of Electrophilic Addition Mechanisms
In electrophilic addition reactions, the π electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophile. lumenlearning.com This process typically proceeds through a two-step mechanism. The initial attack by the alkene's π bond on the electrophile is the slower, rate-determining step, resulting in the formation of a carbocation intermediate. lumenlearning.com This carbocation is then rapidly attacked by a nucleophile to form the final product. lumenlearning.com
The stability of the intermediate carbocation plays a crucial role in the reaction's progression. In the case of this compound, the presence of methyl groups influences the regioselectivity of the addition. The formation of a more substituted, and therefore more stable, carbocation is generally favored.
For instance, the addition of halogens like bromine (Br₂) to a cyclopentene (B43876) ring proceeds via a bromonium ion intermediate, where the bromine atom bridges the two carbons of the former double bond. lumenlearning.com This intermediate is then attacked by a bromide ion in an S_N2-like fashion, leading to a trans-dihalogenated product. lumenlearning.com
Studies on Nucleophilic Addition and Substitution Reactions
Nucleophilic additions to α,β-unsaturated ketones like this compound can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The regioselectivity of the attack is largely determined by the nature of the nucleophile. rsc.orglibretexts.org
Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the electrophilic carbonyl carbon directly. rsc.orglibretexts.org This results in the formation of an alcohol after protonation. In contrast, soft nucleophiles, like organocuprates (Gilman reagents), enamines, and thiols, preferentially undergo 1,4-conjugate addition (also known as Michael addition). rsc.orglibretexts.orgmasterorganicchemistry.com This pathway involves the addition of the nucleophile to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at that position. masterorganicchemistry.com
Studies on α-donor-substituted cyclopentenones have shown that treatment with methyllithium (B1224462) results in 1,2-adducts, while lithium dimethylcuprate leads exclusively to 1,4-addition products. rsc.org The use of cyanomethyllithium can yield a mixture of both 1,2- and 1,4-adducts. rsc.org
| Nucleophile | Type | Predominant Reaction | Product Type |
| Methyllithium | Hard | 1,2-Addition | Alcohol |
| Lithium Dimethylcuprate | Soft | 1,4-Addition | Ketone |
| Cyanomethyllithium | Intermediate | Mixture of 1,2 and 1,4-Addition | Alcohol and Ketone |
Cycloaddition Reactions Involving the Cyclopentenone Ring
The carbon-carbon double bond of the cyclopentenone ring can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org
Diels-Alder Reactions with Various Dienes and Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comyoutube.com In this reaction, the cyclopentenone can act as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). youtube.com For the reaction to proceed efficiently, the dienophile is typically substituted with electron-withdrawing groups, and the diene with electron-donating groups, or vice versa. libretexts.org
The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org Furthermore, the reaction generally favors the formation of the endo product due to secondary orbital overlap between the diene and the dienophile's activating group. libretexts.org However, under conditions of thermodynamic control (higher temperatures), the more stable exo product may be favored. masterorganicchemistry.com
Cyclic dienes, such as cyclopentadiene, are particularly reactive in Diels-Alder reactions because their double bonds are held in the required s-cis conformation. libretexts.org
[2+2] and Other Cycloaddition Modes
While [4+2] cycloadditions are common, other modes like [2+2] cycloadditions can also occur, typically under photochemical conditions. libretexts.orgyoutube.com These reactions involve the combination of two alkene components to form a cyclobutane (B1203170) ring. For instance, the reaction of two ethylene (B1197577) molecules to form cyclobutane is a [2+2] cycloaddition. youtube.com
Formal [4+1] cycloadditions have also been reported, such as the reaction of photogenerated siloxycarbenes with electrophilic dienes, leading to the formation of functionalized cyclopentenes. acs.org Other cycloaddition variants include [4+3] cycloadditions, which have been used to synthesize complex polycyclic systems like cyclohepta[b]indoles. uchicago.edu
Conjugate Addition Reactions (e.g., Michael Additions)
Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.com This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to the β-carbon of the enone system, the Michael acceptor. masterorganicchemistry.com
The mechanism typically involves three steps:
Formation of the nucleophile (e.g., an enolate from a ketone or ester). masterorganicchemistry.com
Nucleophilic attack of the donor at the β-carbon of the α,β-unsaturated system. libretexts.orgmasterorganicchemistry.com
Protonation of the resulting enolate to yield the final 1,5-dicarbonyl compound or a related structure. libretexts.orgmasterorganicchemistry.com
A wide range of nucleophiles can act as Michael donors, including organocuprates, enamines, and stabilized carbanions derived from compounds like malonic esters and β-keto esters. libretexts.orgmasterorganicchemistry.com The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org
Intramolecular Michael additions are also possible and are a powerful strategy for the synthesis of cyclic compounds. masterorganicchemistry.com
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Enolates | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
| Organocuprates | α,β-Unsaturated Ketone | Ketone with new C-C bond at β-position |
| Amines | α,β-Unsaturated Ketone | β-Amino Ketone |
| Thiols | α,β-Unsaturated Ketone | β-Thio Ketone |
Oxidation and Reduction Transformations of the Carbonyl and Double Bond functionalities
The dual functionality of this compound, possessing both a ketone and an alkene, allows for a variety of selective oxidation and reduction reactions. The specific outcome of these transformations is highly dependent on the reagents and conditions employed.
Reduction Reactions:
Catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones like this compound is a common reduction method. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org The reaction selectively reduces the alkene, leaving the carbonyl group intact to yield the corresponding saturated ketone, 2,4,4-trimethylcyclopentanone. wikipedia.org This transformation is thermodynamically favorable as it leads to a more stable, lower-energy alkane. libretexts.org
Oxidation Reactions:
The oxidation of this compound can be directed at either the carbonyl group or the carbon-carbon double bond.
The Baeyer-Villiger oxidation is a notable reaction of the ketone functionality. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgsigmaaldrich.comyoutube.com The mechanism involves the migration of one of the adjacent carbon atoms to the oxygen of the peroxyacid. The regioselectivity of this migration is predictable, with the more substituted carbon atom generally migrating preferentially. In the case of this compound, the tertiary carbon atom (C4) would be expected to migrate, leading to the formation of a seven-membered lactone.
The carbon-carbon double bond can undergo epoxidation upon treatment with a peroxyacid like m-CPBA. This reaction forms an epoxide, a three-membered ring containing an oxygen atom. nih.gov The epoxidation of alkenes is a stereospecific syn-addition, where the oxygen atom is delivered to the same face of the double bond. The presence of the gem-dimethyl group at the C4 position can influence the facial selectivity of the epoxidation.
| Transformation Type | Reagent(s) | Functional Group Targeted | Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | C=C Double Bond | 2,4,4-Trimethylcyclopentanone |
| Baeyer-Villiger Oxidation | m-CPBA | Carbonyl Group | 4,5,5-Trimethyl-oxepan-2-one |
| Epoxidation | m-CPBA | C=C Double Bond | 3,4,4-Trimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
Radical Reactions and Their Potential in Functionalization
While ionic reactions are more commonly studied for this class of compounds, the carbon-carbon double bond of this compound is also susceptible to attack by radical species. Radical additions offer a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.
A potential radical reaction is the addition of thiols, such as thiophenol, across the double bond. This reaction can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or photochemically. The thiyl radical (RS•) adds to the double bond, typically at the less substituted carbon (C2), to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and yield the final product. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate.
The potential for intramolecular radical cyclizations also exists if a suitable radical precursor is tethered to the cyclopentenone ring. Such reactions can be powerful tools for the construction of complex polycyclic systems.
| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product(s) |
| Radical Thiol Addition | Thiophenol, AIBN | C=C Double Bond | 2-(Phenylthio)-3,4,4-trimethylcyclopentanone |
Stereochemical Outcomes and Control in Chemical Transformations
The stereochemistry of reactions involving this compound is of significant interest, as the creation of new stereocenters can lead to a variety of diastereomeric products. The existing stereocenter at C4 (if the molecule is not racemic) and the prochiral faces of the double bond and carbonyl group influence the stereochemical outcome of many transformations.
In catalytic hydrogenation , the hydrogen atoms are typically delivered to the less sterically hindered face of the double bond, leading to a syn-addition. libretexts.org For this compound, the approach of the substrate to the catalyst surface will be influenced by the methyl groups, potentially leading to a preferred diastereomer of 2,4,4-trimethylcyclopentanone.
The epoxidation of the double bond also exhibits diastereoselectivity. The peroxyacid will preferentially attack the less hindered face of the alkene. The gem-dimethyl group at C4 can direct the attack to the opposite face, leading to the formation of a specific diastereomer of the epoxide. Vanadium-catalyzed epoxidations, in some cases, have shown to provide high diastereoselectivity. nih.gov
Nucleophilic additions to the carbonyl group or conjugate additions to the β-carbon of the double bond can also proceed with stereocontrol. For instance, the reduction of the carbonyl group with hydride reagents can lead to the formation of two diastereomeric alcohols. The facial selectivity of this attack can be influenced by the steric bulk of the substituents on the ring. Similarly, Michael additions of nucleophiles to the double bond will generate new stereocenters, and the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.
| Reaction Type | Key Stereochemical Feature | Influencing Factors |
| Catalytic Hydrogenation | Syn-addition of hydrogen | Steric hindrance from methyl groups directing approach to the catalyst surface. |
| Epoxidation | Diastereoselective syn-addition of oxygen | Steric hindrance from the gem-dimethyl group at C4. |
| Nucleophilic Addition | Facial selectivity at the carbonyl group | Steric hindrance from adjacent substituents. |
| Conjugate (Michael) Addition | Creation of new stereocenters at C2 and C3 | Nature of the nucleophile and reaction conditions. |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3,4,4 Trimethyl 2 Cyclopenten 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the hydrogen and carbon atoms in 3,4,4-trimethyl-2-cyclopenten-1-one.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound include a singlet for the vinylic proton on the double bond, a singlet for the methylene (B1212753) protons adjacent to the carbonyl group, and distinct signals for the three methyl groups. The two methyl groups at the C4 position are geminal and magnetically equivalent, thus producing a single signal, while the methyl group at the C3 position attached to the double bond will have a different chemical shift.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes the carbonyl carbon, two vinylic carbons, a quaternary carbon, a methylene carbon, and the carbons of the three methyl groups. The chemical shift values are indicative of the carbon's hybridization and proximity to electronegative atoms like oxygen. rsc.orgchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
| C=O | - | ~210 | Carbonyl Carbon |
| =CH- | ~5.8-6.0 | ~130 | Vinylic Proton/Carbon |
| =C(CH₃)- | - | ~170 | Vinylic Carbon |
| -CH₂- | ~2.3 | ~55 | Methylene Protons/Carbon |
| -C(CH₃)₂- | - | ~45 | Quaternary Carbon |
| =C-CH₃ | ~1.8 | ~12 | Vinylic Methyl Protons/Carbon |
| -C(CH₃)₂ | ~1.1 | ~25 | Geminal Methyl Protons/Carbons |
Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.
Correlation Spectroscopy (COSY): This ¹H-¹H experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak would be expected between the vinylic proton (-CH=) and the protons of the adjacent methyl group (=C-CH₃), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:
Correlations from the geminal methyl protons (-C(CH ₃)₂) to the quaternary carbon (C4), the adjacent methylene carbon (C5), and the vinylic carbon (C3).
Correlations from the vinylic methyl protons (=C-CH ₃) to the vinylic carbons (C3 and C2).
Correlations from the methylene protons (-CH ₂-) to the carbonyl carbon (C1) and the quaternary carbon (C4).
These 2D NMR techniques provide a comprehensive and definitive confirmation of the molecular structure. researchgate.net
Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. montana.edu For a molecule like this compound, DNMR could theoretically be applied to study the rotational barriers of the methyl groups.
At typical room temperatures, the rotation around the carbon-carbon single bonds is extremely rapid, resulting in time-averaged signals for the methyl protons. However, if the temperature were lowered significantly, the rate of rotation could slow down to the point where distinct signals for different rotational conformations (rotamers) might be observed. The temperature at which these signals coalesce into a single broadened peak can be used to calculate the energy barrier for that rotation. While such studies are more common for groups with higher rotational barriers, like amides, the principles of DNMR provide a potential avenue for investigating the intramolecular dynamics of this compound. montana.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, causing them to form a molecular ion (M⁺) and a series of characteristic fragment ions. wikipedia.org The resulting mass spectrum serves as a molecular fingerprint.
For this compound (C₈H₁₂O), the molecular weight is 124.18 g/mol . nist.gov The EI-MS spectrum would therefore show a molecular ion peak at m/z = 124. The fragmentation pattern provides structural clues. Common fragmentation pathways for ketones include the loss of alkyl groups. A prominent fragment would be expected at m/z = 109, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak might appear at m/z = 81, resulting from the loss of a propyl group or successive losses.
Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure/Origin | Significance |
| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |
| 109 | [M - CH₃]⁺ | Loss of a methyl radical |
| 81 | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ | Loss of a propyl radical or subsequent loss of CO |
| 53 | [C₄H₅]⁺ | Further fragmentation |
Source: Data derived from NIST WebBook. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ucl.ac.uk It is exceptionally well-suited for identifying individual components within a complex mixture.
In a GC-MS analysis, the sample is first vaporized and passed through a GC column. The components of the mixture are separated based on their volatility and interaction with the column's stationary phase. As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer. ucl.ac.uk There, it is ionized, and a mass spectrum is generated.
The identity of the compound is confirmed by matching both its retention time (the time it takes to pass through the GC column) and its mass spectrum against those of a known standard or a spectral library database like the NIST Mass Spectral Library. nist.gov This dual confirmation makes GC-MS a highly reliable method for detecting and quantifying this compound in various matrices, from environmental samples to industrial products. epa.govshimadzu.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to probe the functional groups and electronic structure of molecules.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For this compound, the key functional groups are the α,β-unsaturated ketone and the alkyl groups.
The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands:
C=O Stretch: A strong absorption band is anticipated in the region of 1690-1715 cm⁻¹. The conjugation of the carbonyl group with the carbon-carbon double bond typically lowers the stretching frequency compared to a saturated ketone (which appears around 1715 cm⁻¹).
C=C Stretch: A medium to weak absorption band for the carbon-carbon double bond stretch is expected in the range of 1600-1650 cm⁻¹.
C-H Stretching:
The vinylic C-H stretch from the double bond should appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
Stretching vibrations for the methyl and methylene C-H bonds will be observed in the 2850-3000 cm⁻¹ region.
C-H Bending:
Bending vibrations for the methyl groups (gem-dimethyl and the vinyl methyl) would be found around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The presence of a gem-dimethyl group often results in a characteristic splitting of the symmetric bending band.
The methylene scissoring vibration is expected near 1450 cm⁻¹.
A hypothetical data table for the principal IR absorptions is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| α,β-Unsaturated Ketone | C=O Stretch | 1690 - 1715 | Strong |
| Alkene | C=C Stretch | 1600 - 1650 | Medium-Weak |
| Vinylic C-H | C-H Stretch | 3010 - 3100 | Medium |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Strong |
| Methyl | Asymmetric C-H Bend | ~1465 | Medium |
| Methyl | Symmetric C-H Bend | ~1375 | Medium |
| Methylene | C-H Scissoring | ~1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. Conjugated systems, such as the α,β-unsaturated ketone in this compound, exhibit characteristic absorptions in the UV region.
Two primary electronic transitions are expected for this compound:
π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this is an allowed transition and results in a strong absorption band, typically observed in the range of 215-250 nm. The position of the maximum absorption (λmax) can be estimated using Woodward-Fieser rules, which take into account the substitution pattern of the chromophore.
n → π* Transition: This is a forbidden transition involving the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. It results in a much weaker absorption band at a longer wavelength, usually above 300 nm (typically 310-330 nm).
A hypothetical data table for the UV-Vis absorptions is presented below.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | 215 - 250 | High (~10,000 - 20,000) | Ethanol |
| n → π | 310 - 330 | Low (~50 - 100) | Hexane |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, a published crystal structure for this compound has not been identified in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, X-ray diffraction analysis would reveal key structural parameters.
Expected Structural Features:
Ring Conformation: The five-membered cyclopentenone ring would likely adopt a non-planar, envelope or twisted conformation to relieve ring strain. The C4 atom, bearing the two methyl groups, would likely be the atom out of the plane in an envelope conformation.
Bond Lengths and Angles: The analysis would confirm the expected bond lengths for the C=O double bond (around 1.22 Å), the C=C double bond (around 1.34 Å), and the various C-C and C-H single bonds. The bond angles within the ring would deviate from the ideal sp² (120°) and sp³ (109.5°) angles due to ring strain.
A hypothetical data table of selected crystallographic parameters is provided below to illustrate the type of information that would be obtained.
| Parameter | Expected Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Bond Length C=O (Å) | ~1.22 |
| Bond Length C=C (Å) | ~1.34 |
| Bond Angle C-C-C in ring (°) | ~103 - 112 |
| Torsion Angles (°) | To be determined |
Computational and Theoretical Investigations of 3,4,4 Trimethyl 2 Cyclopenten 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are foundational in modern chemistry for predicting the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for predicting the molecular properties of organic compounds like 3,4,4-trimethyl-2-cyclopenten-1-one. By calculating the electron density, DFT can derive key molecular and electronic properties.
DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), are used to optimize the molecule's geometry and predict a variety of parameters. acs.org These calculations can determine properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, which are crucial for understanding the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack. The conjugated system of the α,β-unsaturated ketone results in a polarized structure, with the β-carbon being electrophilic. wikipedia.org
Table 1: Predicted Molecular Properties of this compound via DFT (Note: This table is illustrative of typical DFT calculation outputs for this type of molecule.)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C8H12O | Indicates the elemental composition of the molecule. nist.gov |
| Molecular Weight | 124.18 g/mol | The mass of one mole of the compound. nist.gov |
| Dipole Moment | ~2.5 - 3.5 D | Quantifies the overall polarity of the molecule, arising from the carbonyl group. |
| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicates chemical reactivity and the energy required for electronic excitation. |
The five-membered ring of a cyclopentenone is not perfectly planar. It exists in various puckered conformations, often described as "envelope" or "twist" forms. Conformational analysis aims to identify the most stable three-dimensional shapes of a molecule and the energy barriers between them.
Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a "computational microscope" to view the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD can explore the conformational landscape and simulate how the molecule interacts with its environment, such as a solvent or other molecules.
For 3,4,4-trimethyl-2-cyclopenten-one, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (like water or an organic solvent). The simulation would reveal:
Conformational Dynamics: How the cyclopentenone ring flexes and puckers over time, and the preferred conformations in a solution environment.
Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar carbonyl group and the nonpolar methyl groups.
Intermolecular Interactions: The nature and lifetime of hydrogen bonds (if applicable) or other non-covalent interactions with surrounding molecules.
These simulations are crucial for bridging the gap between the static picture provided by quantum calculations and the dynamic reality of chemical systems.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds. DFT calculations are widely used to predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
For this compound, DFT can calculate the magnetic shielding tensors around each nucleus (¹H and ¹³C) to predict NMR chemical shifts. These predicted shifts can then be compared to experimental spectra for structure verification. Recent benchmarks show that specific functionals, like WP04, are particularly effective for predicting ¹H NMR spectra when combined with a suitable basis set and a solvent model. github.io Similarly, calculating the second derivative of the energy with respect to atomic displacements yields harmonic vibrational frequencies, which correspond to peaks in an IR spectrum.
Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted ¹H NMR Data (Note: Experimental data is for the parent 2-cyclopenten-one chemicalbook.com and is used for illustrative comparison purposes. Predicted values are typical for DFT calculations.)
| Proton Environment (Illustrative) | Typical Experimental Shift (ppm) | Typical Predicted Shift (ppm) | Comment |
|---|---|---|---|
| Vinylic H (C2-H) | ~6.1-6.2 | ~6.0-6.3 | In this compound, this proton is absent. |
| Vinylic H (C3-H) | ~7.6-7.7 | ~7.5-7.8 | Substituted by a methyl group in the target compound. |
| Allylic CH2 (C5) | ~2.3-2.4 | ~2.2-2.5 | Expected to be in a similar region for the target compound. |
| Aliphatic CH2 (C4) | ~2.6-2.7 | ~2.5-2.8 | Substituted by gem-dimethyl groups in the target compound. |
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding how a molecule reacts is a central theme in chemistry. Computational chemistry can map out entire reaction pathways, identifying reactants, products, intermediates, and the high-energy transition states that connect them.
For α,β-unsaturated ketones, reactions can occur at several sites. For instance, studies on the reaction of hydroxyl (OH) radicals with related cyclopentenone derivatives show two competing primary mechanisms:
OH Addition: The radical adds to the C=C double bond, typically at the β-carbon due to the conjugated system's electronics.
H-Abstraction: The radical removes a hydrogen atom, usually from one of the allylic or aliphatic positions.
Computational studies on methyl-cyclopentenones using high-level theory (CCSD(T)) have shown that while OH-addition is often the dominant pathway at room temperature, H-abstraction is not negligible and can become more significant at higher temperatures. nih.govnih.gov Calculations of the potential energy surface (PES) reveal the energy barriers associated with each pathway. For the reaction of OH with cyclopentenone, the initial formation of a pre-reactive complex is barrierless, and subsequent transition states for addition are submerged below the energy of the initial reactants, indicating a rapid reaction. acs.org The presence of methyl groups, as in this compound, would influence the barriers and branching ratios of these pathways due to steric and electronic effects.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Intermediate in the Total Synthesis of Complex Natural Products
The strategic importance of 3,4,4-trimethyl-2-cyclopenten-1-one is prominently highlighted in its application as a key intermediate in the total synthesis of complex natural products. A notable example is its use in the synthesis of the sesquiterpenes α- and β-cedrene. researchgate.netnih.govlibretexts.orgstrath.ac.uk The tricyclic carbon skeleton of cedrene (B97730) is efficiently assembled from a monocyclic precursor derived from this compound through a high-yielding intramolecular Pauson-Khand reaction. nih.govstrath.ac.uk
In this synthetic strategy, the cyclopentenone is first transformed into a suitable enyne precursor. This precursor, containing both an alkene and an alkyne functionality, then undergoes an intramolecular cyclization catalyzed by a cobalt-carbonyl complex. This powerful [2+2+1] cycloaddition reaction constructs the intricate tricyclic core of cedrone, a key intermediate that can then be further elaborated to afford both α- and β-cedrene. nih.govstrath.ac.uk The structural features of this compound are crucial for controlling the stereochemistry of the final natural products. researchgate.net
Building Block for the Construction of Diverse Molecular Architectures
The reactivity of the α,β-unsaturated ketone moiety in this compound allows it to serve as a versatile building block for the construction of a wide array of molecular architectures. The Pauson-Khand reaction, as mentioned in the context of cedrene synthesis, is a prime example of how this simple cyclopentenone can be elaborated into complex polycyclic systems. wikipedia.orgthieme-connect.denrochemistry.comorganic-chemistry.org This reaction involves the cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal catalyst, to form a new cyclopentenone fused to the original ring system. wikipedia.orgnrochemistry.com
By carefully choosing the alkene and alkyne partners, a diverse range of fused and bridged polycyclic ketones can be synthesized from the this compound scaffold. This modularity allows for the systematic exploration of chemical space and the generation of novel molecular frameworks that may possess interesting biological or material properties.
Development of Chiral Cyclopentenone Derivatives through Asymmetric Synthesis
The development of methods to access enantiomerically pure derivatives of this compound is crucial for its application in the synthesis of chiral natural products and pharmaceuticals. While the starting material itself is achiral, its prochiral nature allows for the introduction of chirality through various asymmetric synthesis strategies.
One potential approach is the asymmetric hydrogenation of the carbon-carbon double bond, which would create a chiral center at the C3 position. Palladium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of other chiral cycloalkenone derivatives, suggesting that a similar strategy could be applied to this compound. rsc.org Furthermore, biocatalytic methods, such as enzymatic resolution of racemic mixtures or enantioselective hydrolysis of precursor esters, offer another promising avenue for obtaining chiral derivatives of this versatile building block. google.com The ability to generate both enantiomers of a chiral building block is of significant importance for studying structure-activity relationships in medicinal chemistry.
Integration into Polymeric Materials and Specialty Chemicals as a Monomer or Precursor
While the primary applications of this compound have been in the realm of fine chemical and natural product synthesis, its reactive functionalities also suggest potential for its use as a monomer or precursor in the development of polymeric materials and specialty chemicals. The carbon-carbon double bond in the cyclopentenone ring could, in principle, participate in polymerization reactions, leading to the formation of polymers with unique cyclic structures incorporated into the polymer backbone.
Furthermore, the ketone functionality provides a handle for further chemical modification, allowing for the synthesis of specialty chemicals with tailored properties. For instance, derivatives of this compound have been investigated for their utility in various applications, hinting at the broader potential of this chemical class. epa.gov
Applications in Diversity-Oriented Synthesis (DOS) for Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The cyclopentenone scaffold is a common motif in many biologically active natural products, making it an attractive starting point for the construction of DOS libraries. nih.govcam.ac.uk
The ability to functionalize this compound at multiple positions, including the double bond and the carbonyl group, makes it a suitable building block for DOS. By employing a variety of reaction pathways and building blocks, large and diverse libraries of molecules based on the trimethylcyclopentenone core can be generated. rsc.orgmskcc.org These libraries can then be screened to identify new compounds with potential therapeutic applications. The use of cyclopentenone-based scaffolds in DOS has been shown to be a fruitful approach for the discovery of novel bioactive molecules. nih.gov
Natural Occurrence and Environmental Chemical Presence of 3,4,4 Trimethyl 2 Cyclopenten 1 One
Isolation and Characterization from Biological Matrices and Natural Products
While direct isolation of 3,4,4-trimethyl-2-cyclopenten-1-one from specific biological matrices is not extensively documented in publicly available research, the presence of structurally similar alkylated cyclopentenones is well-established in a variety of natural products, particularly in the essential oils of certain plants and in roasted food items. For instance, the isomer 2,3,4-trimethyl-2-cyclopenten-1-one has been identified as a volatile component in the essential oil of Jatropha ribifolia. thegoodscentscompany.com Another related compound, 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one, is a known constituent of roasted coffee beans, contributing to their characteristic aroma.
The identification of these related compounds suggests that this compound may also occur in similar natural and processed biological materials, although specific studies confirming its presence are scarce. The characterization of such compounds from complex mixtures typically involves extraction methods like steam distillation or solvent extraction, followed by chromatographic and spectroscopic analysis.
Elucidation of Formation Pathways in Pyrolysis and Thermal Processes (e.g., biomass pyrolysis, roasted products)
The formation of this compound and its isomers is predominantly associated with pyrolysis and other thermal processes involving the degradation of larger organic molecules, particularly carbohydrates like cellulose (B213188) and hemicellulose found in biomass. researchgate.netexlibrisgroup.com During processes such as the roasting of coffee or the pyrolysis of wood and other plant materials, complex carbohydrates undergo a series of reactions including dehydration, fragmentation, and cyclization to form a variety of volatile and non-volatile compounds.
The general pathway to cyclopentenones is believed to involve the acid-catalyzed dehydration of pentose (B10789219) and hexose (B10828440) sugars to form intermediates like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF). nih.govacs.org These furans can then undergo rearrangement and further reactions to form the cyclopentenone ring. The alkyl substituents, in this case, the three methyl groups, likely arise from the fragmentation and rearrangement of the carbohydrate backbone or from reactions with other degradation products.
While a definitive, step-by-step mechanism for the formation of this compound is not explicitly detailed in the literature, the principles of carbohydrate degradation and the formation of related cyclopentenones provide a strong theoretical framework. Laboratory studies on the pyrolysis of cyclopentanone (B42830) have shown that it can decompose at high temperatures to yield 2-cyclopenten-1-one, among other products, indicating the stability of the core ring structure under thermal stress. researchgate.net
The table below summarizes the key thermal processes and precursors associated with the formation of substituted cyclopentenones.
| Thermal Process | Precursor(s) | Key Intermediates | Resulting Compound Class |
| Biomass Pyrolysis | Cellulose, Hemicellulose | Furfural, 5-Hydroxymethylfurfural (HMF) | Alkylated Cyclopentenones |
| Roasting (e.g., Coffee) | Carbohydrates, Amino Acids (Maillard Reaction) | Various sugar degradation products | Volatile flavor compounds, including Cyclopentenones |
| Sugar Degradation | Pentoses, Hexoses | Dehydration and fragmentation products | Furans, Cyclopentenones |
Methodologies for Detection and Quantification in Complex Environmental Samples
The detection and quantification of this compound in complex environmental samples, such as air, water, and soil, as well as in food matrices, primarily rely on chromatographic techniques coupled with mass spectrometry. thermofisher.comiwaponline.comiltusa.com Gas chromatography-mass spectrometry (GC-MS) is the most widely used method due to its high sensitivity, selectivity, and ability to separate and identify volatile and semi-volatile organic compounds. nih.govsepscience.com
The general workflow for analyzing this compound in an environmental sample involves several key steps:
Sample Collection and Preparation: This can involve collecting air samples on adsorbent tubes, extracting water samples with a solvent or using solid-phase extraction (SPE), or performing a solvent extraction for solid matrices. The goal is to isolate and concentrate the target analyte from the bulk of the sample matrix.
Gas Chromatographic Separation: The extracted sample is injected into a GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with the various compounds in the mixture, causing them to separate based on their boiling points and chemical properties. For trimethyl-cyclopentenone isomers, a non-polar or medium-polarity column is typically used.
Mass Spectrometric Detection and Quantification: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
The table below outlines the key aspects of the analytical methodology for detecting and quantifying compounds like this compound.
| Analytical Step | Technique/Method | Purpose | Key Considerations |
| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Headspace Analysis | Isolate and concentrate the analyte from the sample matrix. | Choice of solvent/sorbent, pH, and temperature to optimize recovery. |
| Separation | Gas Chromatography (GC) | Separate the target analyte from other compounds in the extract. | Selection of an appropriate GC column (e.g., DB-5, HP-5MS) and temperature program. |
| Detection & Identification | Mass Spectrometry (MS) | Identify the compound based on its unique mass spectrum. | Use of electron ionization (EI) and comparison with spectral libraries (e.g., NIST). |
| Quantification | GC-MS (Selected Ion Monitoring - SIM) or external/internal standard calibration | Determine the concentration of the analyte in the sample. | Use of a pure analytical standard of this compound for accurate calibration. |
Q & A
Q. What role does this compound play in flavor chemistry, and how can its contribution be isolated in sensory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
